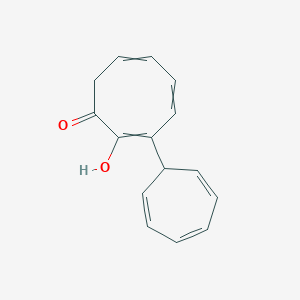![molecular formula C11H20O3 B14588579 Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate CAS No. 61612-37-1](/img/structure/B14588579.png)
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is an organic compound with a unique cyclobutyl structure. This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to a cyclobutyl ring, which is further connected to an acetate group. The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylcyclobutanone with ethyl acetate in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclopropyl]acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclopentyl]acetate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl and cyclopentyl analogs. The strain in the cyclobutyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61612-37-1 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
methyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate |
InChI |
InChI=1S/C11H20O3/c1-7(12)9-5-8(11(9,2)3)6-10(13)14-4/h7-9,12H,5-6H2,1-4H3 |
Clé InChI |
GSVUFVWRQICAFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(C1(C)C)CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


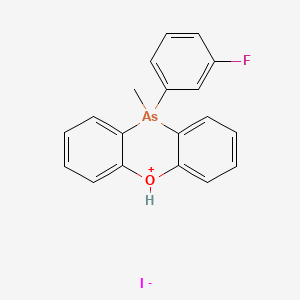
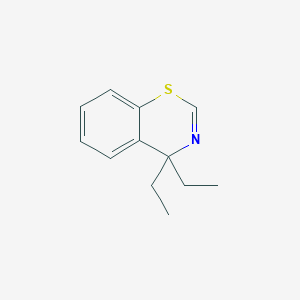
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)

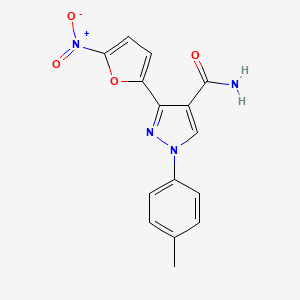

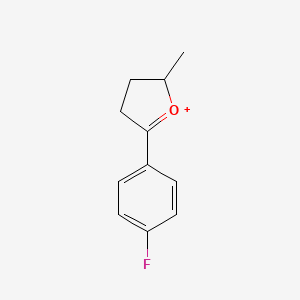
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
